Cas no 33857-00-0 (3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine)

3-(5-Nitrofuran-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a nitrofuran moiety linked to an oxazole ring with an amine functional group. This structure imparts potential reactivity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research. The nitrofuran component is known for its electron-withdrawing properties, which may enhance the compound's utility in electrophilic substitution reactions or as a precursor for further functionalization. The presence of both oxazole and amine groups offers additional sites for chemical modification, enabling diverse synthetic applications. Its well-defined molecular architecture supports precise structural control in the development of novel bioactive molecules.
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine structure
33857-00-0 structure
商品名:3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
CAS番号:33857-00-0
MF:C7H5N3O4
メガワット:195.132301092148
CID:5916761
PubChem ID:28603446

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-Nitrofuran-2-yl)isoxazol-5-amine
    • 5-Isoxazolamine, 3-(5-nitro-2-furanyl)-
    • EN300-2000442
    • 33857-00-0
    • 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
    • CS-0283742
    • AKOS000260086
    • インチ: 1S/C7H5N3O4/c8-6-3-4(9-14-6)5-1-2-7(13-5)10(11)12/h1-3H,8H2
    • InChIKey: KEXJUSSKYHUSMY-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(C2=NOC(N)=C2)O1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 195.02800565g/mol
  • どういたいしつりょう: 195.02800565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.528±0.06 g/cm3(Predicted)
  • ふってん: 453.4±45.0 °C(Predicted)
  • 酸性度係数(pKa): -2.22±0.10(Predicted)

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2000442-0.05g
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
33857-00-0
0.05g
$468.0 2023-09-16
Enamine
EN300-2000442-5g
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
33857-00-0
5g
$1614.0 2023-09-16
Enamine
EN300-2000442-2.5g
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
33857-00-0
2.5g
$1089.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354412-50mg
3-(5-Nitrofuran-2-yl)isoxazol-5-amine
33857-00-0 98%
50mg
¥29937.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354412-250mg
3-(5-Nitrofuran-2-yl)isoxazol-5-amine
33857-00-0 98%
250mg
¥28080.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354412-1g
3-(5-Nitrofuran-2-yl)isoxazol-5-amine
33857-00-0 98%
1g
¥33087.00 2024-05-18
Enamine
EN300-2000442-0.25g
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
33857-00-0
0.25g
$513.0 2023-09-16
Enamine
EN300-2000442-1.0g
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
33857-00-0
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354412-100mg
3-(5-Nitrofuran-2-yl)isoxazol-5-amine
33857-00-0 98%
100mg
¥31348.00 2024-05-18
Enamine
EN300-2000442-0.5g
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine
33857-00-0
0.5g
$535.0 2023-09-16

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine 関連文献

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amineに関する追加情報

Recent Advances in the Study of 3-(5-Nitrofuran-2-yl)-1,2-oxazol-5-amine (CAS: 33857-00-0)

The compound 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine (CAS: 33857-00-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by the presence of both nitrofuran and oxazole moieties, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities, particularly in the context of antimicrobial and anticancer research.

One of the key areas of investigation has been the antimicrobial properties of 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to interfere with bacterial DNA synthesis, a mechanism similar to that of other nitrofuran derivatives. Notably, the study also highlighted the compound's low cytotoxicity to mammalian cells, suggesting a favorable therapeutic index.

In addition to its antimicrobial effects, recent research has explored the anticancer potential of 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine. A preprint article from BioRxiv (2024) reported that the compound induces apoptosis in several cancer cell lines, including breast and colon cancer, through the activation of the intrinsic apoptotic pathway. The study further identified the compound's ability to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/AKT/mTOR axis. These findings position the compound as a potential lead for the development of novel anticancer agents.

The synthesis and structural optimization of 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry described an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. The authors emphasized the importance of modifying the oxazole ring to improve the compound's pharmacokinetic properties, such as solubility and metabolic stability. These advancements are critical for transitioning the compound from the laboratory to clinical applications.

Despite these promising developments, challenges remain in the development of 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine as a therapeutic agent. Issues such as potential nitro-reduction toxicity and the need for further in vivo studies to validate its efficacy and safety profiles were highlighted in a recent review article in Expert Opinion on Drug Discovery (2024). The review also called for more comprehensive structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and reduced side effects.

In conclusion, 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine (CAS: 33857-00-0) represents a versatile scaffold with significant potential in both antimicrobial and anticancer drug discovery. Recent studies have shed light on its biological activities and provided avenues for further optimization. Continued research efforts, particularly in the areas of synthetic chemistry and preclinical testing, will be essential to fully realize its therapeutic potential.

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